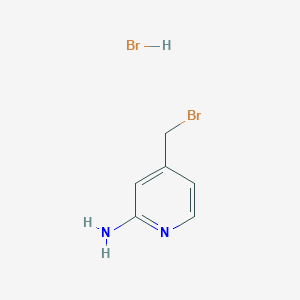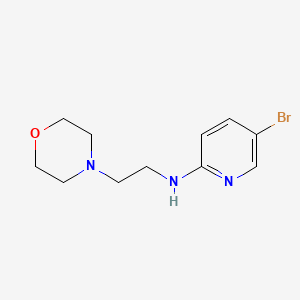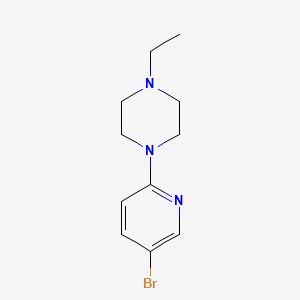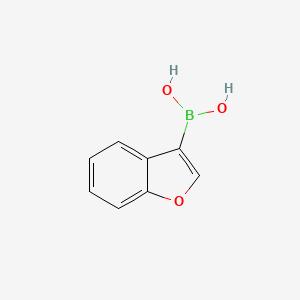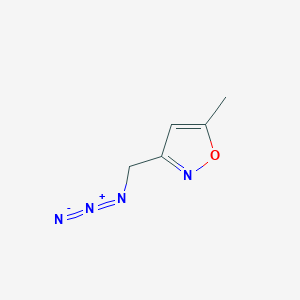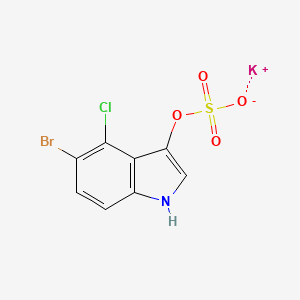
Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is a vital reagent used in biomedical research . It is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression .
Synthesis Analysis
This compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .Molecular Structure Analysis
The molecular formula of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is C8H4BrClKNO4S . The molecular weight is 364.64 .Chemical Reactions Analysis
The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis
The molecular weight of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is 364.64 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Sulfatase Substrate
This compound is often used as a sulfatase substrate . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, a critical process in the metabolism of sulfur. The use of this compound allows researchers to study the activity of these enzymes in various biological systems .
Biomedical Research
“5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is a vital reagent used in biomedical research . It can be used in a variety of experimental setups, contributing to our understanding of biological processes and the development of new therapeutic strategies .
β-Galactosidase Activity Detection
This compound is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, and its activity can be a useful marker in many biological research contexts .
Histochemistry
In histochemistry , the compound is used to detect the activity of β-galactosidase . Histochemistry is the study of the chemical composition of cells and tissues, and this compound can help visualize areas where β-galactosidase is active .
Bacteriology
In the field of bacteriology , “5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is used to detect β-galactosidase activity . This can be particularly useful in studying bacterial gene expression and understanding the role of β-galactosidase in bacterial metabolism .
Drug Discovery
The compound’s role in detecting β-galactosidase activity also makes it valuable in drug discovery . By monitoring the activity of this enzyme, researchers can gain insights into the effects of potential therapeutic compounds .
Safety And Hazards
Future Directions
Indole derivatives, such as Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONBCMDYPZGTEU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClKNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635399 |
Source


|
| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
CAS RN |
6578-07-0 |
Source


|
| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)
